Methyl 5-(2-aminoethyl)furan-3-carboxylate;hydrochloride
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Overview
Description
Methyl 5-(2-aminoethyl)furan-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with an aminoethyl group and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminoethyl)furan-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of a furan derivative with ethylenediamine under basic conditions can yield the desired product.
Esterification: The carboxylate group can be esterified using methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminoethyl)furan-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-aminoethyl)furan-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-aminoethyl)furan-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The furan ring may also play a role in the compound’s biological activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-aminophenyl)furan-2-carboxylate
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-(2-aminoethyl)furan-3-carboxylate;hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This compound’s solubility and reactivity make it particularly valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-(2-aminoethyl)furan-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)6-4-7(2-3-9)12-5-6;/h4-5H,2-3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWPEYHQFNWWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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